N'-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetohydrazide
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Overview
Description
N’-{(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-2-[5-(2-METHYLPHENYL)-2H-TETRAZOL-2-YL]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-2-[5-(2-METHYLPHENYL)-2H-TETRAZOL-2-YL]ACETOHYDRAZIDE typically involves the condensation of appropriate hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions . For instance, acetic anhydride can be added to the compound and refluxed at 90°C for several hours .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-2-[5-(2-METHYLPHENYL)-2H-TETRAZOL-2-YL]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Common reagents include acetic anhydride, sodium borohydride, and various solvents like ethanol and methanol. Reaction conditions typically involve refluxing at elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives .
Scientific Research Applications
N’-{(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-2-[5-(2-METHYLPHENYL)-2H-TETRAZOL-2-YL]ACETOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-{(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-2-[5-(2-METHYLPHENYL)-2H-TETRAZOL-2-YL]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with metal ions, which can inhibit enzyme activity or alter receptor function . The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-{(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLENE}-2-[5-(2-METHYLPHENYL)-2H-TETRAZOL-2-YL]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C20H17FN8O |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C20H17FN8O/c1-13-4-2-3-5-17(13)20-26-28-29(27-20)12-18(30)24-22-10-15-11-23-25-19(15)14-6-8-16(21)9-7-14/h2-11H,12H2,1H3,(H,23,25)(H,24,30)/b22-10+ |
InChI Key |
NLNLZCFSDVBXOY-LSHDLFTRSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN(N=N2)CC(=O)N/N=C/C3=C(NN=C3)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(N=N2)CC(=O)NN=CC3=C(NN=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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